(2s)-2-[2-[[(1r)-1-(Hydroxymethyl)propyl]amino]ethylamino]butan-1-ol
Overview
Description
The compound (2s)-2-[2-[[(1r)-1-(Hydroxymethyl)propyl]amino]ethylamino]butan-1-ol is a chiral molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a hydroxyl group, an amino group, and a chiral center, making it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2s)-2-[2-[[(1r)-1-(Hydroxymethyl)propyl]amino]ethylamino]butan-1-ol can be achieved through a multi-step process involving the following key steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (1r)-1-(Hydroxymethyl)propylamine and 2-bromoethanol.
Nucleophilic Substitution: The (1r)-1-(Hydroxymethyl)propylamine undergoes nucleophilic substitution with 2-bromoethanol to form an intermediate compound.
Reduction: The intermediate compound is then subjected to reduction conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form corresponding carbonyl compounds.
Reduction: The amino groups can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in substitution reactions, where the hydroxyl or amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Aldehydes or ketones.
Reduction Products: Secondary or tertiary amines.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its chiral center.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Interaction: It can be used to study protein-ligand interactions.
Medicine
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Therapeutic Agents: It may have therapeutic applications in treating diseases due to its biological activity.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Biotechnology: It has applications in biotechnology for the development of biosensors and other diagnostic tools.
Mechanism of Action
The mechanism of action of (2s)-2-[2-[[(1r)-1-(Hydroxymethyl)propyl]amino]ethylamino]butan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. The chiral center also plays a role in its specificity and efficacy.
Comparison with Similar Compounds
Similar Compounds
- (2s)-2-[2-[[(1r)-1-(Hydroxymethyl)propyl]amino]ethylamino]pentan-1-ol
- (2s)-2-[2-[[(1r)-1-(Hydroxymethyl)propyl]amino]ethylamino]hexan-1-ol
Uniqueness
The uniqueness of (2s)-2-[2-[[(1r)-1-(Hydroxymethyl)propyl]amino]ethylamino]butan-1-ol lies in its specific structure, which includes a chiral center and functional groups that allow for diverse chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(2S)-2-[2-[[(2R)-1-hydroxybutan-2-yl]amino]ethylamino]butan-1-ol;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N2O2.2ClH/c1-3-9(7-13)11-5-6-12-10(4-2)8-14;;/h9-14H,3-8H2,1-2H3;2*1H/t9-,10+;; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAHHJJRFHRVPV-BUQWBUBUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCCNC(CC)CO.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CO)NCCN[C@@H](CC)CO.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H26Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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